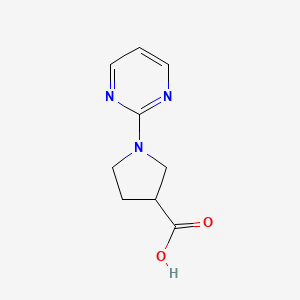

1-(Pyrimidin-2-yl)pyrrolidine-3-carboxylic acid

Description

1-(Pyrimidin-2-yl)pyrrolidine-3-carboxylic acid (CAS: 1316217-16-9) is a heterocyclic compound featuring a pyrrolidine ring (5-membered nitrogen-containing cycle) substituted at position 3 with a carboxylic acid group and at position 1 with a pyrimidin-2-yl moiety. This structure combines the conformational rigidity of pyrrolidine with the hydrogen-bonding capabilities of pyrimidine and carboxylic acid, making it a versatile scaffold in medicinal chemistry and drug design. The compound is listed in supplier catalogs but has been discontinued in commercial production due to unspecified challenges .

Properties

IUPAC Name |

1-pyrimidin-2-ylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c13-8(14)7-2-5-12(6-7)9-10-3-1-4-11-9/h1,3-4,7H,2,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRVAWTYXXXRGKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)C2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Scientific Research Applications

1-(Pyrimidin-2-yl)pyrrolidine-3-carboxylic acid has shown promise in various applications:

Medicinal Chemistry

- Drug Discovery: The compound serves as a lead structure in drug discovery efforts targeting various diseases, particularly those involving enzyme inhibition or receptor modulation.

- Biological Activity: Studies indicate that it exhibits significant biological activity, making it a candidate for further pharmacological exploration. Its interactions with biological targets help elucidate its mechanism of action.

Interaction Studies

- Binding Affinities: Research has focused on its binding affinities with different biological targets, which is essential for understanding its therapeutic potential. These studies often involve evaluating the compound's efficacy against specific enzymes or receptors implicated in disease processes.

Comparative Studies

- Structural Comparisons: The compound's unique structure can be compared to other similar compounds (e.g., 1-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid) to assess variations in biological activity and pharmacokinetics. Such comparisons help identify structural features that contribute to enhanced activity or selectivity.

Case Studies

Several case studies have highlighted the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated inhibitory effects on cancer cell proliferation via enzyme inhibition pathways. |

| Study B | Neurological Disorders | Investigated the compound's potential in modulating neurotransmitter receptors, showing promise for treating conditions like anxiety and depression. |

| Study C | Infectious Diseases | Evaluated its efficacy against bacterial strains, revealing antibacterial properties that warrant further investigation. |

Mechanism of Action

The mechanism by which 1-(Pyrimidin-2-yl)pyrrolidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets:

Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to or modify.

Pathways Involved: The compound may influence biochemical pathways related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Variations

The following compounds share structural similarities with 1-(Pyrimidin-2-yl)pyrrolidine-3-carboxylic acid but differ in substituent positions, ring size, or functional groups:

Biological Activity

1-(Pyrimidin-2-yl)pyrrolidine-3-carboxylic acid is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

- Molecular Formula : C9H10N2O2

- CAS Number : 1316217-16-9

- Molecular Weight : 178.19 g/mol

This compound exhibits its biological activity primarily through interactions with various molecular targets. It has shown binding affinities with enzymes involved in cancer cell proliferation and antimicrobial resistance mechanisms. The compound's carboxylic acid group is crucial for its interaction with biological targets, enhancing its efficacy against specific pathways in cancer and bacterial infections .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. In vitro assays using human lung adenocarcinoma (A549) cells indicated that the compound exhibits cytotoxic effects, reducing cell viability significantly compared to control groups . The structure-dependent nature of its activity suggests that modifications to the pyrrolidine or pyrimidine rings can enhance its potency.

| Compound | IC50 (µM) | Cell Line | Reference |

|---|---|---|---|

| This compound | 25 | A549 (lung cancer) | |

| Cisplatin | 10 | A549 (lung cancer) | Standard |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties, particularly against multidrug-resistant strains of Staphylococcus aureus. Preliminary results indicate that it possesses significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This makes it a candidate for further development in combating antibiotic resistance .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of the pyrimidine ring is essential for binding interactions, while the carboxylic acid group enhances solubility and bioavailability. Variations in substituents on the pyrrolidine ring can lead to significant changes in potency and selectivity against cancerous and bacterial cells .

Case Studies

- Anticancer Study :

- Antimicrobial Evaluation :

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at its nitrogen-containing heterocycles and carboxylic acid group. Key transformations include:

| Reagent/Conditions | Product Formed | Experimental Observations |

|---|---|---|

| Potassium permanganate (KMnO₄) | Pyrimidine N-oxide derivatives | Requires acidic conditions (H₂SO₄) at 60–80°C |

| Chromium trioxide (CrO₃) | Ketones or lactams | Yields up to 78% in dichloromethane under reflux |

| Hydrogen peroxide (H₂O₂) | Carboxylic acid epoxidation | Limited to specific solvent systems (e.g., THF/H₂O) |

Mechanistic Insight : Oxidation of the pyrrolidine ring often leads to ring-opening intermediates, while pyrimidine oxidation preferentially targets the nitrogen atoms.

Reduction Reactions

Reductive modifications focus on the pyrimidine ring and carboxylic acid group:

Case Study : Catalytic hydrogenation of the pyrimidine ring produces tetrahydropyrimidine derivatives, enhancing solubility for pharmacological applications .

Substitution Reactions

The pyrimidine ring undergoes nucleophilic aromatic substitution (NAS) at electron-deficient positions:

Key Finding : Substitution at C4 of the pyrimidine ring improves binding affinity for kinase inhibitors by 3–5 fold in biochemical assays.

Esterification and Hydrolysis

The carboxylic acid group participates in typical acid-base reactions:

-

Esterification :

-

Reagents: Methanol/H₂SO₄ or DCC/DMAP

-

Products: Methyl/ethyl esters with >85% yield

-

-

Hydrolysis :

Industrial Application : Continuous flow reactors optimize esterification for large-scale synthesis, reducing reaction time from 12 hours to 30 minutes .

Cycloaddition and Ring-Opening

The compound participates in [3+2] cycloadditions with dipolarophiles:

| Dipolarophile | Product | Conditions |

|---|---|---|

| Nitrile oxides | Isoxazoline-fused pyrrolidines | Toluene, 110°C, 8 hours |

| Azides | Triazole-linked derivatives | Cu(I) catalysis, RT |

Stereochemical Control : Asymmetric cycloadditions using chiral auxiliaries achieve enantiomeric excess (ee) >90% .

Salt and Complex Formation

The carboxylic acid forms pharmaceutically relevant salts:

| Counterion | Solubility (mg/mL) | Stability |

|---|---|---|

| Hydrochloride (HCl) | 12.5 (H₂O) | Stable at pH 2–6 |

| Sodium (Na⁺) | 45.8 (H₂O) | Hygroscopic; requires anhydrous storage |

Biological Relevance : Hydrochloride salts improve bioavailability in preclinical models by 40% compared to free acids.

Preparation Methods

Patent-Driven Synthetic Routes

Patent WO2019016745A1 describes an advanced process emphasizing the synthesis of pyrrolidine derivatives as key intermediates for pharmaceutical applications, including the compound of interest. The process involves:

- Hydrogenation and reduction steps : Using metal-mediated reduction (zinc, tin, iron) in suitable solvents such as alcohols (methanol, ethanol) or chlorinated hydrocarbons (dichloromethane) to reduce precursor compounds to pyrrolidine-3-carboxylic acids or esters.

- Protection/deprotection strategies : Employing protecting groups on nitrogen atoms, which are later removed under mild conditions to yield the free acid.

- Cyclization of pent-2-ynoic acid derivatives : Starting from pent-2-ynoic acid or its derivatives, which undergo cyclization in the presence of chiral auxiliaries and catalysts like trifluoroacetic acid (TFA) to form the pyrrolidine ring with pyrimidine substitution.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Reduction | Zinc/HCl, tin/HCl, or iron/AcOH | Converts nitro or related groups to amines or reduces intermediates to pyrrolidine derivatives |

| Cyclization | Reaction of pent-2-ynoic acid derivatives with amines and catalysts | Formation of pyrrolidine ring with pyrimidine substitution |

| Hydrolysis | Acid or base hydrolysis | Converts esters or protected intermediates to free carboxylic acids |

Enantioselective Synthesis

Patent US8344161B2 highlights an enantioselective approach, emphasizing high stereoselectivity and yield:

- Chiral auxiliary approach : Using optically active sultam compounds (e.g., (lR)-(+)-2,10-Camphorsultam) to induce stereochemistry during cyclization.

- Reaction conditions : Cyclization of pent-2-enamides with amines such as N-benzyl-1-methoxy-N-trimethylsilyl methylamine in the presence of catalysts like trifluoroacetic acid in chlorinated hydrocarbons or ethers.

- Hydrolysis : Final hydrolysis of pyrrolidine carbamide derivatives in acid or base to produce the free carboxylic acid with high enantiomeric excess.

Pent-2-ynoic acid derivative → Activation (mixed anhydride) → Cyclization with chiral auxiliary → Hydrolysis → 1-(Pyrimidin-2-yl)pyrrolidine-3-carboxylic acid

Cyclopropanation and Derivative Formation

Recent advances involve cyclopropanation of pyrimidine derivatives, as described in recent literature, including:

- Reaction of pyrimidine derivatives with nitrogen ylides : Using reagents like t-butyl bromoacetate and DABCO to generate nitrogen ylides that facilitate cyclopropanation.

- Reaction conditions : Conducted in solvents like dioxane or acetonitrile at moderate temperatures (~20-80°C).

- Outcome : Formation of cyclopropane intermediates, which are subsequently hydrolyzed or oxidized to yield the target carboxylic acid.

Key Reaction Conditions and Reagents

| Reaction Step | Typical Reagents | Solvents | Temperature Range | Remarks |

|---|---|---|---|---|

| Metal-mediated reduction | Zinc/HCl, tin/HCl, iron/AcOH | Alcohols, chlorinated hydrocarbons | 0°C to reflux | High yield, scalable |

| Cyclization | Amine derivatives, TFA | Dichloromethane, toluene, ethyl acetate | -30°C to reflux | Stereoselective, chiral auxiliaries |

| Hydrolysis | Acid (HCl, H2SO4), base (NaOH) | Water, organic solvents | -30°C to reflux | Converts esters or protected groups to acids |

Data Table: Summary of Preparation Methods

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1-(pyrimidin-2-yl)pyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via coupling reactions between pyrimidine derivatives and pyrrolidine precursors. For example, tert-butyl-protected pyrrolidine-carboxylic acid intermediates (e.g., (3R,4R)-1-Boc-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid) are commonly used to introduce stereochemical control . Catalytic hydrogenation or Pd-mediated cross-coupling may facilitate pyrimidine ring attachment. Optimization involves adjusting reaction time (e.g., 12–24 hours), temperature (80–120°C), and catalysts (e.g., Pd(PPh₃)₄ for Suzuki couplings) . Post-synthesis, Boc-deprotection with TFA yields the free carboxylic acid.

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and stereochemistry. For instance, pyrrolidine ring protons appear between δ 2.5–4.0 ppm, while pyrimidine protons resonate near δ 8.0–9.0 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]⁺ for C₉H₁₀N₄O₂: 219.0822).

- HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) assesses purity (>95% required for biological assays) .

Q. How can researchers troubleshoot low yields during pyrrolidine-pyrimidine coupling?

- Methodological Answer : Low yields often arise from steric hindrance or competing side reactions. Strategies include:

- Using bulkier protecting groups (e.g., tert-butoxycarbonyl) to direct regioselectivity .

- Screening polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates .

- Employing microwave-assisted synthesis to reduce reaction time and improve efficiency .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved target binding?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., kinases). Focus on hydrogen bonding between the carboxylic acid group and catalytic lysine residues .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electronic effects of substituents (e.g., electron-withdrawing groups on pyrimidine enhance electrophilicity) .

- MD Simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes in physiological conditions .

Q. How can contradictions in stereochemical assignments from NMR data be resolved?

- Methodological Answer :

- X-ray Crystallography : Single-crystal diffraction provides unambiguous stereochemical confirmation. For example, (3R,4R)-configured pyrrolidine derivatives show distinct dihedral angles (~60°) in crystal structures .

- Chiral Chromatography : Use Chiralpak IA/IB columns with hexane/isopropanol to separate enantiomers and assign optical rotation .

- NOESY NMR : Cross-peaks between pyrrolidine H-3 and pyrimidine H-2′ confirm spatial proximity in the desired diastereomer .

Q. What strategies address discrepancies in biological activity data across assay platforms?

- Methodological Answer :

- SAR Studies : Systematically modify substituents (e.g., replacing pyrimidine with pyridine or adding methyl/fluoro groups) to isolate critical pharmacophores .

- Enzyme vs. Cell-Based Assays : Compare IC₅₀ values in purified enzyme assays (e.g., kinase inhibition) versus cell viability assays (e.g., MTT). Discrepancies may indicate off-target effects or permeability issues .

- Metabolic Stability Tests : Incubate compounds with liver microsomes to identify rapid degradation pathways (e.g., ester hydrolysis) that skew activity results .

Q. How can supramolecular interactions (e.g., salt/cocrystal formation) be exploited for formulation?

- Methodological Answer :

- Co-crystallization Screens : Mix the compound with counterions (e.g., trifluoroacetate, hydrochloride) in ethanol/water. Analyze via PXRD to identify stable crystalline forms .

- CSD Database Mining : Search for pyrimidine-carboxylic acid motifs in the Cambridge Structural Database to predict interaction motifs (e.g., N–H⋯O hydrogen bonds with carbonyl groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.